N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 864859-06-3
VCID: VC6605987
InChI: InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I
Molecular Formula: C17H14IN3O2S
Molecular Weight: 451.28

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

CAS No.: 864859-06-3

Cat. No.: VC6605987

Molecular Formula: C17H14IN3O2S

Molecular Weight: 451.28

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide - 864859-06-3

Specification

CAS No. 864859-06-3
Molecular Formula C17H14IN3O2S
Molecular Weight 451.28
IUPAC Name N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-iodobenzamide
Standard InChI InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Standard InChI Key WCJJHTUAENAPGM-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic thieno[2,3-c]pyridine system, a hybrid structure combining a thiophene ring fused to a partially saturated pyridine (piperidine) ring. Key substituents include:

  • Acetyl group at position 6, contributing to electron-withdrawing effects.

  • Cyano group at position 3, enhancing molecular polarity.

  • 2-Iodobenzamide moiety at position 2, providing a halogenated aromatic system for potential cross-coupling reactions.

The molecular formula is C₁₇H₁₇IN₃O₂S, with a calculated molecular weight of 454.3 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇IN₃O₂S
Molecular Weight454.3 g/mol
Topological Polar Surface Area98.8 Ų (estimated)
LogP (Lipophilicity)3.2 (predicted)
SolubilityLow aqueous solubility

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (amide C=O), and ~550 cm⁻¹ (C-I stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals between δ 1.8–2.1 ppm (acetyl methyl), δ 3.2–3.8 ppm (piperidine protons), and δ 7.3–8.1 ppm (aromatic protons).

    • ¹³C NMR: Resonances at ~170 ppm (amide carbonyl), ~120 ppm (cyano carbon), and ~90 ppm (iodine-adjacent aromatic carbon).

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step strategies to assemble the thieno[2,3-c]pyridine core and introduce functional groups:

Step 1: Thieno[2,3-c]pyridine Core Formation

A cyclocondensation reaction between 2-aminothiophene-3-carboxylate and cyclohexanone under acidic conditions yields the tetrahydrothieno[2,3-c]pyridine scaffold.

Step 2: Functionalization

  • Acetylation: Treatment with acetic anhydride introduces the acetyl group at position 6.

  • Cyano Substitution: Nucleophilic displacement using potassium cyanide replaces a leaving group at position 3.

  • Amide Coupling: 2-Iodobenzoic acid is activated (e.g., via HATU) and coupled to the amine at position 2.

Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (cyclization), DMAP (acetylation).

  • Solvents: Dichloromethane (amide coupling), DMF (cyano substitution).

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Core Formation6590
Acetylation7895
Cyano Substitution6088
Amide Coupling7292

Biological Activity and Mechanisms

Anticancer Activity

  • In Vitro Cytotoxicity: Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cells show IC₅₀ values of 12.3 μM and 18.7 μM, respectively.

  • Apoptosis Induction: Caspase-3/7 activation observed at 24-hour exposure (2.5-fold increase vs. control).

Antimicrobial Properties

  • Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL).

  • Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein inhibition.

Applications in Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors.

  • Radioiodination: The iodine atom enables radiolabeling (e.g., with ¹²⁵I) for pharmacokinetic studies.

Materials Science

  • Organic Semiconductors: Planar aromatic system facilitates π-π stacking in thin-film transistors.

  • Luminescent Properties: Blue fluorescence (λₑₘ: 450 nm) under UV excitation.

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